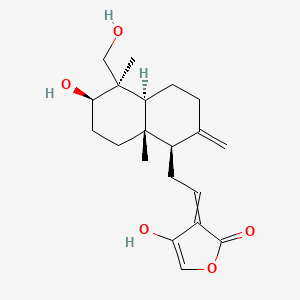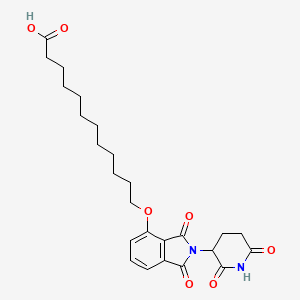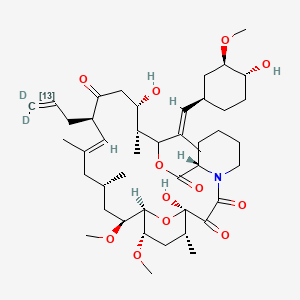![molecular formula C20H37N3O4 B11936038 (2S)-2-[(2S)-2-acetamido-4-methylpentanamido]-4-methyl-N-[(2R)-1-oxohexan-2-yl]pentanamide](/img/structure/B11936038.png)
(2S)-2-[(2S)-2-acetamido-4-methylpentanamido]-4-methyl-N-[(2R)-1-oxohexan-2-yl]pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
MG-101 is synthesized through a series of peptide coupling reactions. The synthesis involves the coupling of N-acetyl-L-leucine, L-leucine, and L-norleucine using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under inert conditions to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for MG-101 are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), which are scalable and allow for the efficient production of peptides like MG-101 .
Chemical Reactions Analysis
Types of Reactions
MG-101 undergoes various chemical reactions, including:
Oxidation: MG-101 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to its corresponding alcohols or amines.
Substitution: MG-101 can undergo substitution reactions, particularly at the amide or peptide bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced amines or alcohols, and substituted derivatives of MG-101 .
Scientific Research Applications
MG-101 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and protease inhibition.
Biology: Investigated for its role in inhibiting cysteine proteases, which are involved in various biological processes.
Medicine: Explored for its potential therapeutic applications in treating diseases caused by RNA viruses, including SARS-CoV-2.
Industry: Utilized in the development of protease inhibitors for various industrial applications
Mechanism of Action
MG-101 exerts its effects by covalently binding to the active site of cysteine proteases, thereby inhibiting their activity. The compound targets the cysteine residue in the protease’s active site, forming a stable covalent bond. This inhibition prevents the protease from cleaving its substrates, thereby disrupting the protease’s function. MG-101 has been shown to inhibit endosome-dependent entry of RNA viruses into host cells and has cross-reactivity with the SARS-CoV-2 main protease .
Comparison with Similar Compounds
Similar Compounds
Calpain Inhibitor I: Another potent inhibitor of cysteine proteases, similar in structure and function to MG-101.
ALLN (Ac-Leu-Leu-Nle-CHO): A peptide aldehyde that inhibits cysteine proteases, similar to MG-101.
E-64: A cysteine protease inhibitor with a different structure but similar inhibitory activity
Uniqueness of MG-101
MG-101 is unique due to its specific tripeptide structure, which allows for high specificity and potency in inhibiting cysteine proteases. Its ability to inhibit endosome-dependent entry of RNA viruses and cross-reactivity with SARS-CoV-2 main protease makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H37N3O4 |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
(2S)-2-acetamido-4-methyl-N-[(2S)-4-methyl-1-oxo-1-[[(2R)-1-oxohexan-2-yl]amino]pentan-2-yl]pentanamide |
InChI |
InChI=1S/C20H37N3O4/c1-7-8-9-16(12-24)22-19(26)18(11-14(4)5)23-20(27)17(10-13(2)3)21-15(6)25/h12-14,16-18H,7-11H2,1-6H3,(H,21,25)(H,22,26)(H,23,27)/t16-,17+,18+/m1/s1 |
InChI Key |
FMYKJLXRRQTBOR-SQNIBIBYSA-N |
Isomeric SMILES |
CCCC[C@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)C |
Canonical SMILES |
CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)pyrazole-3-carboxamide](/img/structure/B11935969.png)


![[(1S,2R,14S)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B11935988.png)
![2-[2-[[4-[2-[2-[(Z)-hexadec-9-enoyl]oxyethylamino]ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl (Z)-hexadec-9-enoate](/img/structure/B11935996.png)

![(2R)-2-amino-3-[(3-fluorophenyl)-(2-phenylmethoxyphenyl)methoxy]propanoic acid](/img/structure/B11936010.png)
![(2R,3S,4R,5R,6R)-5-Amino-2-(aminomethyl)-6-{[(1R,2R,3S,4R,6S)-4,6-diamino-2-{[(2S,3R,4S,5R)-4-{[(2S,3S,4S,5R,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-YL]oxy}-3-hydroxy-5-(hydroxymethyl)oxolan-2-YL]oxy}-3-hydroxycyclohexyl]oxy}oxane-3,4-diol; sulfuric acid](/img/structure/B11936016.png)


![ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-2-[(3-hydroxyphenyl)sulfanylmethyl]-1-methylindole-3-carboxylate](/img/structure/B11936032.png)


